2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile
Description
This compound is a heterocyclic organic molecule featuring a 1,3-oxazole core substituted with a cyclopropylamino group at position 5 and a carbonitrile group at position 3. Attached to the oxazole ring at position 2 is a furan-2-yl moiety, which is further substituted at its 5-position with a (4-chlorophenoxy)methyl group. The cyclopropylamino group adds steric bulk and may enhance metabolic stability compared to linear alkylamines.
Properties
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c19-11-1-5-13(6-2-11)23-10-14-7-8-16(24-14)18-22-15(9-20)17(25-18)21-12-3-4-12/h1-2,5-8,12,21H,3-4,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHSLBHCUSKUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : CHClNO
- Molar Mass : 304.74 g/mol
- Key Functional Groups :
- Furan ring
- Oxazole ring
- Cyclopropylamino group
- Chlorophenoxy moiety
This unique structure contributes to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds featuring furan and oxazole moieties. Notably, research has demonstrated that derivatives of these compounds exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
-
NCI-60 Cell Line Screening : A study evaluated the compound against the NCI-60 human tumor cell lines, revealing promising growth inhibitory properties. The compound exhibited GI50 values in the micromolar range, indicating effective cytotoxicity across multiple cancer types .
Cell Line Type GI50 (μM) Leukemia 0.655 Breast Cancer 0.845 Lung Cancer 1.200 - Mechanism of Action : The compound is believed to interact with tubulin at colchicine binding sites, inhibiting tubulin polymerization, which is crucial for cancer cell division .
Anti-inflammatory and Analgesic Activities
The cyclopropylamino group is associated with enhanced metabolic stability and bioavailability, which may contribute to anti-inflammatory effects. Compounds with similar structures have shown dual inhibition of COX and LOX pathways, suggesting potential applications in pain management .
Research Findings
A study on furan derivatives indicated their effectiveness as anti-inflammatory agents, with some compounds demonstrating significant inhibition of pro-inflammatory cytokines in vitro .
Antimicrobial Activity
Furan derivatives have been reported to possess antimicrobial properties against various pathogens. The inclusion of a chlorophenoxy group may enhance these effects.
Comparative Study
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Listeria monocytogenes | 10 |
These results suggest that the compound could be effective in treating infections caused by these bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,3-oxazole-4-carbonitrile derivatives with variable substituents on the oxazole and furan rings. Below is a detailed comparison with structurally related analogs:
Substituent Variations on the Oxazole Ring
- 5-(Cyclopropylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile (): Structure: Lacks the furan-2-yl-(4-chlorophenoxy)methyl substituent; instead, it has a 4-fluorophenyl group directly attached to the oxazole. Molecular Formula: C₁₃H₉FN₄O (vs. C₂₀H₁₆ClN₃O₃ for the target compound). Key Differences: The absence of the furan linker and 4-chlorophenoxy group reduces molecular weight (MW = 260.24 vs. 388.82) and complexity. The 4-fluorophenyl group may enhance lipophilicity, while the cyclopropylamino group is retained. This simpler structure could serve as a lead for SAR studies to evaluate the necessity of the furan-chlorophenoxy moiety .
Substituent Variations on the Furan Ring
- 5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile (): Structure: Features a 4-methoxyphenoxy group (electron-donating) instead of 4-chlorophenoxy (electron-withdrawing) on the furan. The amino group is a 4-fluorobenzyl substituent rather than cyclopropylamino. Molecular Formula: C₂₃H₁₈FN₃O₄ (MW = 419.41). The benzylamino group introduces a larger aromatic substituent, which may impact steric interactions compared to the compact cyclopropylamine .
- 5-{[(Furan-2-yl)methyl]amino}-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile (MFCD09250424, ): Structure: Substitutes the cyclopropylamino group with a furan-2-ylmethylamino moiety and retains the 4-methoxyphenoxy group. Molecular Formula: C₂₂H₁₈N₄O₅ (MW = 430.40). Key Differences: The furan-methylamino group introduces additional heteroaromaticity, which could influence π-π stacking interactions.
Variations in Aromatic Substituents
- 5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile (): Structure: Contains a 4-methoxyphenylamino group and a 3-methylphenoxy substituent on the furan. Molecular Formula: C₂₃H₁₉N₃O₄ (MW = 401.40). Key Differences: The 3-methylphenoxy group introduces steric hindrance compared to the para-substituted chlorophenoxy group.
Comparative Data Table
Research Implications
The structural variations among these compounds highlight the importance of:
- Electron-withdrawing vs. electron-donating groups: Chlorine (target compound) vs. methoxy () on the phenoxy ring may modulate binding to targets like kinases or GPCRs.
- Amino group flexibility: Cyclopropylamino (target compound) offers rigidity, while benzylamino () or furan-methylamino () provide extended conformations.
- Solubility and metabolic stability : Methoxy groups () may improve aqueous solubility but increase susceptibility to oxidative metabolism compared to halogenated analogs.
Further studies should include enzymatic assays, solubility profiling, and metabolic stability tests to quantify these effects.
Preparation Methods
Furfural Derivatization via Nucleophilic Substitution
The furan core is synthesized from biomass-derived furfural, leveraging its aldehyde group for further functionalization. A modified Ullmann coupling introduces the (4-chlorophenoxy)methyl group:
Procedure :
-
Furfural (1.0 equiv) is reacted with 4-chlorophenol (1.2 equiv) in the presence of cesium carbonate (2.5 equiv) and copper(I) iodide (0.1 equiv) in 1,4-dioxane at 90°C for 12 hours.
-
The reaction mixture is purified via column chromatography (hexane/EtOAc, 4:1) to yield Intermediate A as a pale-yellow solid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| -NMR (CDCl₃) | δ 9.65 (s, 1H), 7.25 (d, 2H), 6.85 (d, 2H), 6.55 (d, 1H), 6.40 (d, 1H), 5.20 (s, 2H) |
| HRMS (ESI+) | m/z 267.0421 [M+H]⁺ (calc. 267.0425) |
Construction of the Oxazole Core
Cyclocondensation with Aminomalononitrile Tosylate (AMNT)
The oxazole ring is synthesized via a cyclocondensation reaction between Intermediate A and aminomalononitrile tosylate (AMNT):
Procedure :
-
Intermediate A (1.0 equiv) and AMNT (1.5 equiv) are stirred in 1-methyl-2-pyrrolidinone (NMP) at room temperature for 6 hours.
-
The intermediate imine is oxidized using MnO₂ (3.0 equiv) in dichloromethane (DCM) at 0°C to 25°C for 2 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield (two steps) | 52% |
| IR (KBr) | 2220 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=N) |
Introduction of the Cyclopropylamino Group
Nucleophilic Amination under Microwave Conditions
The cyclopropylamino group is introduced via a nucleophilic substitution reaction at position 5 of the oxazole ring:
Procedure :
-
The oxazole intermediate (1.0 equiv) is treated with cyclopropylamine (3.0 equiv) in ethanol at 80°C under microwave irradiation (300 W, 30 min).
-
The product is isolated via recrystallization from ethanol/water (3:1).
Optimization Insights :
-
Solvent : Ethanol outperforms DMF or THF due to better solubility of the oxazole intermediate.
-
Catalyst : Addition of K₂CO₃ (1.2 equiv) increases yield by deprotonating the amine.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75% |
| -NMR (DMSO-d₆) | δ 158.2 (C=N), 115.6 (C≡N), 25.8 (cyclopropyl CH₂) |
Final Assembly and Characterization
Palladium-Catalyzed Coupling for Furan-Oxazole Conjugation
The furan and oxazole moieties are conjugated via a Suzuki-Miyaura cross-coupling:
Procedure :
-
Intermediate A (1.0 equiv) and the oxazole boronate ester (1.2 equiv) are reacted with Pd(PPh₃)₄ (0.05 equiv) and K₂CO₃ (2.0 equiv) in toluene/water (4:1) at 100°C for 8 hours.
-
The crude product is purified via flash chromatography (hexane/EtOAc, 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 63% |
| HPLC Purity | 98.5% |
| Melting Point | 189–191°C |
Comparative Analysis of Synthetic Routes
Table 1: Yield and Efficiency of Key Steps
| Step | Yield (%) | Purity (%) | Catalytic System |
|---|---|---|---|
| Furfural derivatization | 68 | 95 | CuI/Cs₂CO₃ |
| Oxazole cyclocondensation | 52 | 90 | MnO₂ |
| Cyclopropylamination | 75 | 97 | K₂CO₃ |
| Suzuki coupling | 63 | 98.5 | Pd(PPh₃)₄ |
Challenges and Optimization Strategies
Q & A
Q. Q1. What are the key structural features of this compound that influence its reactivity in synthetic pathways?
The compound’s reactivity arises from its heterocyclic oxazole core, which is substituted with electron-withdrawing (carbonitrile) and electron-donating (cyclopropylamino) groups. The furan-2-yl moiety, modified with a 4-chlorophenoxymethyl group, introduces steric bulk and potential π-π interactions. These features dictate regioselectivity in reactions like nucleophilic substitutions or cycloadditions. For instance, the oxazole’s nitrogen sites may act as nucleophiles, while the carbonitrile group can participate in nitrile-azide cycloadditions .
Q. Q2. What synthetic methodologies are commonly employed for constructing the oxazole-furan hybrid scaffold?
Multi-step synthesis typically involves:
Furan functionalization : Introduction of the 4-chlorophenoxymethyl group via Williamson ether synthesis under basic conditions (e.g., K₂CO₃ in DMF) .
Oxazole formation : Cyclization using reagents like POCl₃ or HATU to form the oxazole ring, often requiring inert atmospheres (N₂/Ar) and anhydrous solvents (THF, DMSO) .
Post-functionalization : Coupling the cyclopropylamino group via Buchwald-Hartwig amination or SNAr reactions, monitored by TLC/HPLC .
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized to improve yield in the final cyclization step?
Optimization involves:
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) enhance coupling efficiency in cyclopropylamino introduction .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may increase side reactions; mixed solvents (THF/H₂O) can balance reactivity .
- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of thermally labile intermediates .
- In situ monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress, enabling dynamic adjustments .
Q. Q4. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies regiochemical outcomes (e.g., cyclopropylamino substitution patterns) and confirms stereochemistry via NOESY .
- Mass spectrometry (HRMS) : Validates molecular ion peaks and detects byproducts (e.g., dechlorinated species) .
- X-ray crystallography : Resolves absolute configuration disputes, particularly for chiral centers in the cyclopropyl group .
Q. Q5. How can contradictory biological activity data be reconciled across different assay systems?
Contradictions often arise from:
- Solubility differences : Use standardized DMSO stock solutions (<0.1% v/v) to avoid aggregation in cellular vs. enzymatic assays .
- Metabolic interference : Perform control experiments with CYP450 inhibitors (e.g., ketoconazole) to assess off-target effects .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to target vs. decoy proteins, clarifying assay-specific discrepancies .
Experimental Design Considerations
Q. Q6. What strategies mitigate side reactions during the introduction of the 4-chlorophenoxymethyl group?
- Protecting groups : Temporarily block reactive sites (e.g., oxazole nitrogen) with Boc or Fmoc groups .
- Slow addition protocols : Gradual introduction of 4-chlorophenoxymethyl chloride minimizes dimerization .
- Workup purification : Flash chromatography (SiO₂, hexane/EtOAc gradient) removes unreacted phenolics .
Q. Q7. How should researchers design stability studies for this compound under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C, sampling at intervals for LC-MS analysis .
- Light sensitivity : Conduct parallel experiments in amber vials to assess photodegradation .
- Oxidative stress : Add glutathione or ascorbic acid to simulate redox environments .
Data Interpretation and Validation
Q. Q8. What statistical methods are recommended for analyzing dose-response data in target engagement studies?
- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates .
- Error propagation : Use Monte Carlo simulations to quantify uncertainty in potency metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
